![molecular formula C24H26N2O3S B2439404 3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol CAS No. 312592-17-9](/img/structure/B2439404.png)
3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol
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Overview
Description
3-((4-Tosylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-ol is a complex organic compound that features a biphenyl core substituted with a hydroxyl group and a tosylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Tosylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-ol typically involves a multi-step process:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via electrophilic aromatic substitution or through the reduction of a corresponding ketone or aldehyde.
Attachment of the Tosylpiperazine Moiety: The tosylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring is tosylated and then reacted with the biphenyl core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-((4-Tosylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tosyl group or to modify the biphenyl core.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the tosyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the tosyl group could yield a variety of substituted piperazine derivatives .
Scientific Research Applications
3-((4-Tosylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-((4-Tosylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on neurological function . The biphenyl core may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also feature a piperazine moiety and have been studied for their antibacterial activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted Phenyl-2H-chromen-2-one: This compound includes a piperazine moiety and has shown significant antimicrobial activity.
Uniqueness
3-((4-Tosylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-ol is unique due to the combination of its biphenyl core and tosylpiperazine moiety, which may confer distinct chemical and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-4-phenylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-19-7-10-23(11-8-19)30(28,29)26-15-13-25(14-16-26)18-22-17-21(9-12-24(22)27)20-5-3-2-4-6-20/h2-12,17,27H,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRISGPNFWZABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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